1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a 5-chlorothiophen-2-yl sulfonyl group and a 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl substituent. The sulfonyl and isoxazole moieties enhance hydrophobicity and binding specificity, while the piperidine core facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S2/c18-14-5-6-15(26-14)27(23,24)21-9-7-11(8-10-21)16(22)19-17-12-3-1-2-4-13(12)20-25-17/h5-6,11H,1-4,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKDSASCCOXCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H22ClN3O3S
- Molecular Weight : 484.1 g/mol
- CAS Number : 899732-23-1
Antibacterial Activity
The compound exhibits notable antibacterial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains. The mechanism of action appears to involve inhibition of bacterial growth and possibly disruption of bacterial cell wall synthesis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is significant for developing treatments for Alzheimer's disease and other cognitive disorders.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
Anticancer Activity
Preliminary studies indicate that the compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The ability to inhibit enzymes such as AChE and urease contributes to its therapeutic potential.
- Interaction with Bacterial Targets : The sulfonyl group may interact with bacterial proteins, disrupting their function.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Case Studies
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity.
- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various derivatives for their antibacterial properties. The results indicated that modifications to the piperidine ring significantly affected antibacterial potency .
- Enzyme Inhibition Studies : Research conducted on the inhibition of acetylcholinesterase revealed that certain structural modifications led to increased inhibitory effects, suggesting a structure-activity relationship that can be exploited for drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacophoric Alignment
The compound shares a piperidine-carboxamide backbone with analogs studied in S1R ligand research. Key comparisons include:
| Compound ID | Substituents at Piperidine Position 4 | RMSD (Å) | Key Interactions | Application/Activity |
|---|---|---|---|---|
| Target Compound | 5-chlorothiophen-2-yl sulfonyl, tetrahydrobenzoisoxazolyl | N/A | Predicted salt bridge with Glu172 | Potential S1R modulation, antiparasitic |
| Compound 11 (R/S) | 1-(3-phenylbutyl)piperidine | >2.5 | Salt bridge with Glu172 | S1R ligand (lower binding precision) |
| Compound 37 | Larger hydrophobic groups (e.g., arylalkyl) | >4.0 | Salt bridge retained; altered orientation | Adapted to hydrophobic S1R cavity |
| RC-33 (Reference) | 1-(3-phenylbutyl)piperidine | Baseline | Optimal S1R binding | Reference S1R agonist |
Data adapted from docking studies and RMSD analyses .
Key Findings:
- Substituent Size and Orientation : Larger hydrophobic groups at position 4 (e.g., in Compound 37) induce a ~180° flip in piperidine orientation compared to RC-33, yet maintain the critical salt bridge with Glu172. This adaptability allows accommodation within the S1R hydrophobic cavity near helices α4/α5 .
- Binding Precision : Higher RMSD values (>4.0 Å) correlate with reduced binding precision but retained pharmacophore compatibility. The target compound’s 5-chlorothiophenyl sulfonyl group may improve steric complementarity compared to phenylbutyl analogs.
Functional Comparisons with Nematicidal Carboxamides
The compound’s carboxamide moiety aligns with patented N-(phenylcycloalkyl)carboxamides (), which exhibit nematicidal and anthelmintic activity. Key differences include:
- Sulfonyl vs. Thiocarboxamide : The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to thiocarboxamide derivatives, influencing target selectivity (e.g., nematode vs. mammalian enzymes) .
Research Implications and Unresolved Questions
- S1R Selectivity : The compound’s sulfonyl-isoxazole hybrid structure may reduce off-target effects observed in phenylbutylpiperidine analogs (e.g., Compounds 11, 37), which exhibit variable binding orientations.
- Nematicidal Potential: While structural parallels to patented carboxamides exist, in vitro testing is required to validate antiparasitic efficacy against helminths or nematodes .
Q & A
Q. Key Reagents :
- 5-Chlorothiophene-2-sulfonyl chloride for sulfonylation.
- DMF as a solvent for coupling reactions .
Basic: Which functional groups influence the compound’s reactivity and bioactivity?
The compound’s structure includes:
- Sulfonamide group : Enhances binding to biological targets (e.g., enzymes) via hydrogen bonding and electrostatic interactions .
- Piperidine ring : Modulates lipophilicity and bioavailability, influencing membrane permeability .
- 4,5,6,7-Tetrahydrobenzo[c]isoxazole : Contributes to conformational rigidity, affecting target selectivity .
- Chlorothiophene : Increases electrophilicity, potentially enhancing covalent interactions with nucleophilic residues in proteins .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Q. Methodological Approaches :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency due to their ability to stabilize charged intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation, while higher temperatures (reflux) accelerate coupling steps .
- Catalyst Screening : Use of triethylamine or DMAP (4-dimethylaminopyridine) to enhance nucleophilicity in coupling steps .
- Real-Time Monitoring : TLC or HPLC to track reaction progress and adjust conditions dynamically .
Example Optimization :
A 15% yield increase was achieved by replacing dichloromethane with DMF in the sulfonylation step, as reported for structurally analogous sulfonamides .
Advanced: How to resolve contradictions in biological assay data across studies?
Q. Strategies for Data Contradiction Analysis :
- Structural Confirmation : Verify compound purity and stereochemistry via H/C NMR and X-ray crystallography to rule out batch variability .
- Assay Reproducibility : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays (e.g., substrate concentrations, incubation times) .
- SAR Studies : Synthesize analogs (e.g., replacing chlorothiophene with unsubstituted thiophene) to isolate contributions of specific functional groups to bioactivity .
Case Study :
Discrepancies in IC values for kinase inhibition were attributed to variations in ATP concentrations (1 mM vs. 10 µM) across assays .
Methodological: What techniques confirm the compound’s structural identity and purity?
Q. Analytical Workflow :
NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone integrity .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHClNOS) .
Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry .
Experimental Design: How to study the compound’s mechanism of action?
Q. Integrated Approaches :
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular Uptake : Radiolabeled compound (e.g., H-labeled) to quantify intracellular accumulation .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., replacing catalytic lysine with alanine) to validate binding sites .
Example Workflow :
A study on a related sulfonamide used cryo-EM to visualize compound binding to a kinase’s allosteric pocket, resolving ambiguities in docking predictions .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Q. Key Considerations :
- Chiral Centers : The piperidine ring and tetrahydrobenzoisoxazole may introduce stereoisomers with divergent bioactivities.
- Resolution Methods :
- Chiral HPLC to separate enantiomers .
- X-ray crystallography to assign absolute configurations .
- Biological Impact : For a structurally similar piperidine carboxamide, the (S)-enantiomer showed 10-fold higher affinity for serotonin receptors than the (R)-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
